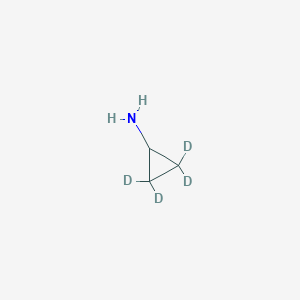

1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

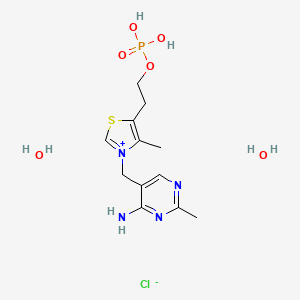

1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester (hereafter referred to as 1-Amino-1-deoxy-2,3,4-triacetate or 1-Amino-1-deoxy-2,3,4-triacetate Glucopyranuronic Acid Methyl Ester, abbreviated as 1-Amino-1-deoxy-2,3,4-triacetate Glu) is a novel synthetic compound that has been developed for use in a variety of scientific and medical research applications. 1-Amino-1-deoxy-2,3,4-triacetate Glu is a highly versatile compound that can be used in a variety of biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Synthesis of New Ureido Sugars : Amino acid esters were utilized as amination agents in the synthesis of new ureido sugars, creating derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Enamines Derived from 2-Amino-2-Deoxy-D-Glucose : This study focused on the reactions of 2-amino-2-deoxy-β-D-glucopyranose with acetoacetic esters, leading to the production of various glucopyranoses and enzymatic esters with potential application in synthetic chemistry (Gómez Sánchez, Cert Ventulá, & Scheidegger, 1971).

Synthesis and Reactions of α- and β-D-Glucopyranosyluronic Esters of Amino Acids : This research involved the synthesis of fully benzylated α- and β-d-glucopyranosyluronic esters of various amino acids, providing insights into the complex chemistry of sugar derivatives (Ljevakovic & Keglević, 1980).

Glycosyl Esters of Amino Acids : The study explored the synthesis and properties of unprotected glucosyl and glucuronic esters of glycine and alanine, presenting an intricate pathway of sugar chemistry (Keglević, Ljevakovic, & Valenteković, 1975).

Preparation of Some Glycosyl Amino Acid Building Blocks via Click Reaction : This research involved the preparation of glycosyl amino acid building blocks using a copper-catalyzed 1,3-dipolar cycloaddition reaction, demonstrating an advanced approach in the synthesis of complex sugar derivatives (Günther, Schips, & Ziegler, 2008).

Synthesis of Secondary Sugar Sulfonic Acids by Nucleophilic Displacement Reactions : The research highlights a novel method for synthesizing 4-deoxy-4-C-sulfonic acid and 6-deoxy-6-C-sulfonic acid derivatives of methyl α-d-gluco- and α-d-galactopyranosides, paving the way for potential applications in medicinal chemistry and drug synthesis (Lipták, Balla, Jánossy, Sajtos, & Szilágyi, 2004).

Hydrolytic Degradation of Poly(Ester Amides) Derived from Carbohydrates : The study discusses the hydrolytic degradation of stereoregular poly(ester amides) obtained from various 1-amino-1-deoxy-2,3,4-tri-O-methyl-5-O-[(pentachlorophenoxy)succinyl] derivatives, showcasing their application in understanding the degradation properties of carbohydrate-derived materials (Martínez, Pinilla, Mata, & Pérez, 1997).

Mechanism of Action

Target of Action

The primary target of 1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester is the fibroblast growth factor (FGF-2) . FGF-2 plays a crucial role in angiogenesis and wound healing, and it also has implications in tumor growth and metastasis .

Mode of Action

This compound acts as an inhibitor, specifically blocking the binding of FGF-2 to heparin and endothelial cells . This inhibition disrupts the normal functioning of FGF-2, thereby affecting the processes it regulates .

Biochemical Pathways

The compound’s action primarily affects the FGF-2 signaling pathway . By inhibiting the binding of FGF-2, it disrupts the downstream signaling events that lead to processes such as cell proliferation, differentiation, and migration . The exact downstream effects can vary depending on the specific cellular context.

Result of Action

The inhibition of FGF-2 binding by this compound leads to a disruption in the processes regulated by FGF-2 . This includes effects on cell proliferation, differentiation, and migration, which can have significant implications in contexts such as wound healing and tumor growth .

Biochemical Analysis

Biochemical Properties

This compound plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor (FGF-2) binding to heparin and endothelial cells . The nature of these interactions involves the compound binding to these biomolecules, thereby influencing their function.

Cellular Effects

1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester has notable effects on various types of cells and cellular processes. It influences cell function by interacting with FGF-2, a protein involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as FGF-2. This interaction can lead to changes in gene expression and potentially influence enzyme activation or inhibition .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester involves the protection of the hydroxyl groups of D-glucuronic acid followed by the introduction of an amino group and acetylation of the remaining hydroxyl groups. The final step involves the methylation of the amino group.", "Starting Materials": [ "D-glucuronic acid", "Acetic anhydride", "Ammonium hydroxide", "Methyl iodide", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "Protection of hydroxyl groups of D-glucuronic acid using acetic anhydride and sodium bicarbonate", "Introduction of amino group using ammonium hydroxide", "Acetylation of remaining hydroxyl groups using acetic anhydride", "Methylation of amino group using methyl iodide and sodium bicarbonate", "Purification of the final product using methanol" ] } | |

CAS RN |

14365-73-2 |

Molecular Formula |

C₁₃H₁₉NO₉ |

Molecular Weight |

333.29 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.